molecular formula C21H20N2O4S2 B2873921 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide CAS No. 476663-39-5

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2873921
CAS No.: 476663-39-5
M. Wt: 428.52
InChI Key: VGROCDQUJFMGGA-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O4S2 and its molecular weight is 428.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic studies evaluate how substances are absorbed, distributed, metabolized, and excreted in the body. A study by Annunziato and di Renzo (1993) compared tablet and capsule formulations of a nonsteroidal anti-inflammatory compound closely related to the structure , focusing on pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta in healthy volunteers. This research highlights the importance of formulation on the bioavailability and overall effectiveness of pharmaceutical compounds Annunziato & di Renzo, 1993.

Metabolism and Excretion

Investigations into the metabolism and excretion pathways of drugs can reveal how they are processed in the body and the potential for metabolite-induced effects or interactions. Mrochek et al. (1974) detailed the metabolism of acetaminophen, identifying multiple metabolites through high-resolution liquid chromatography. This kind of study is crucial for understanding the metabolic fate of complex molecules, including those with similar structures to the compound of interest Mrochek et al., 1974.

Receptor Interaction Studies

Receptor interaction studies focus on how compounds affect specific receptor sites in the body, which can inform their therapeutic potential and side effects. Fukagawa et al. (2000) used L-2-oxothiazolidine-4-carboxylic acid as a probe for precursor mobilization for glutathione synthesis, indirectly assessing the potential for compounds to influence glutathione levels, a critical factor in cellular defense mechanisms Fukagawa et al., 2000.

Toxicological Studies

Toxicological studies evaluate the safety profile of compounds, examining their potential toxic effects and mechanisms of action. A study on N-Ethyldeschloroketamine provided insights into the toxicological profile of novel psychoactive substances, highlighting the importance of identifying and understanding the effects of new compounds on health Theofel et al., 2018.

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-3-27-15-10-8-14(9-11-15)12-18-20(25)23(21(28)29-18)13-19(24)22-16-6-4-5-7-17(16)26-2/h4-12H,3,13H2,1-2H3,(H,22,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGROCDQUJFMGGA-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.